

Epofolate: A Folate-Targeted Epothilone Analog for Advanced Solid Tumors

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Compound of Interest

Compound Name: *Epofolate*

Cat. No.: *B1684094*

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An In-depth Technical Guide on a Novel Drug Development Journey

For Researchers, Scientists, and Drug Development Professionals

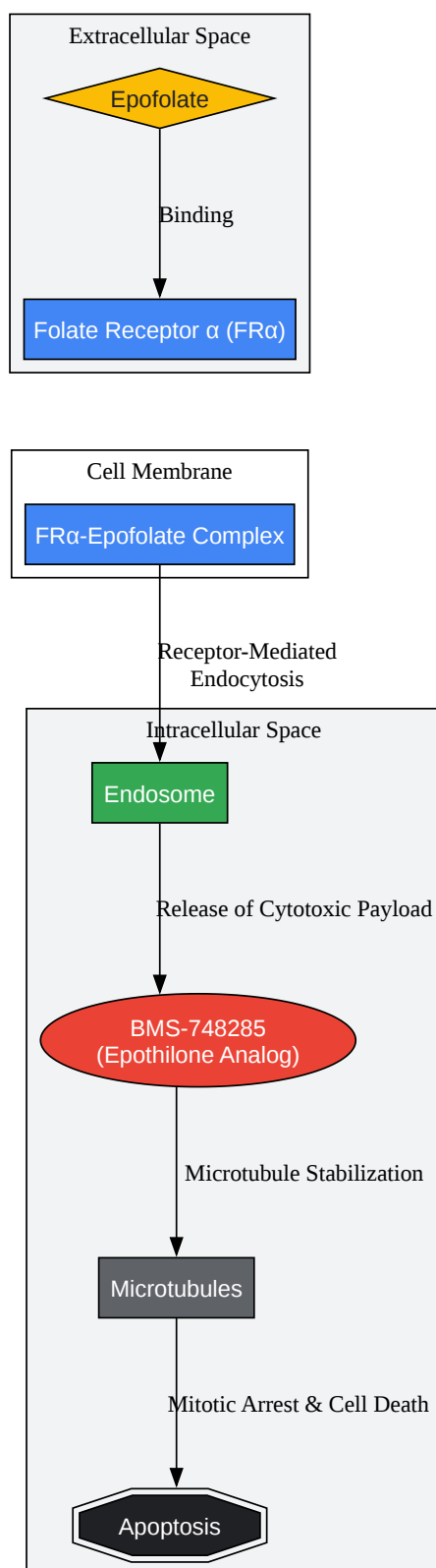
Introduction

Epofolate (BMS-753493) was a novel, investigational chemotherapeutic agent designed for targeted delivery to cancer cells. It represented a thoughtful approach to enhancing the therapeutic index of a potent cytotoxic agent by leveraging a key biological feature of many cancers: the overexpression of folate receptor alpha (FR α). This guide provides a comprehensive technical overview of **epofolate**, from its molecular design and mechanism of action to the clinical trial findings that ultimately defined its developmental path.

Core Concept: Folate Receptor-Targeted Drug Delivery

Epofolate is a conjugate of folic acid and the epothilone analog BMS-748285.^[1] The scientific rationale for this design is based on the high overexpression of FR α in a variety of solid tumors, including ovarian, renal, and breast cancers, while its expression in normal tissues is limited.^[1] This differential expression provides a therapeutic window for targeted drug delivery.

The intended mechanism of action begins with the binding of the folate component of **epofolate** to FR α on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, internalizing the drug into the cell. Inside the cell, the cytotoxic epothilone analog, BMS-748285, is released.



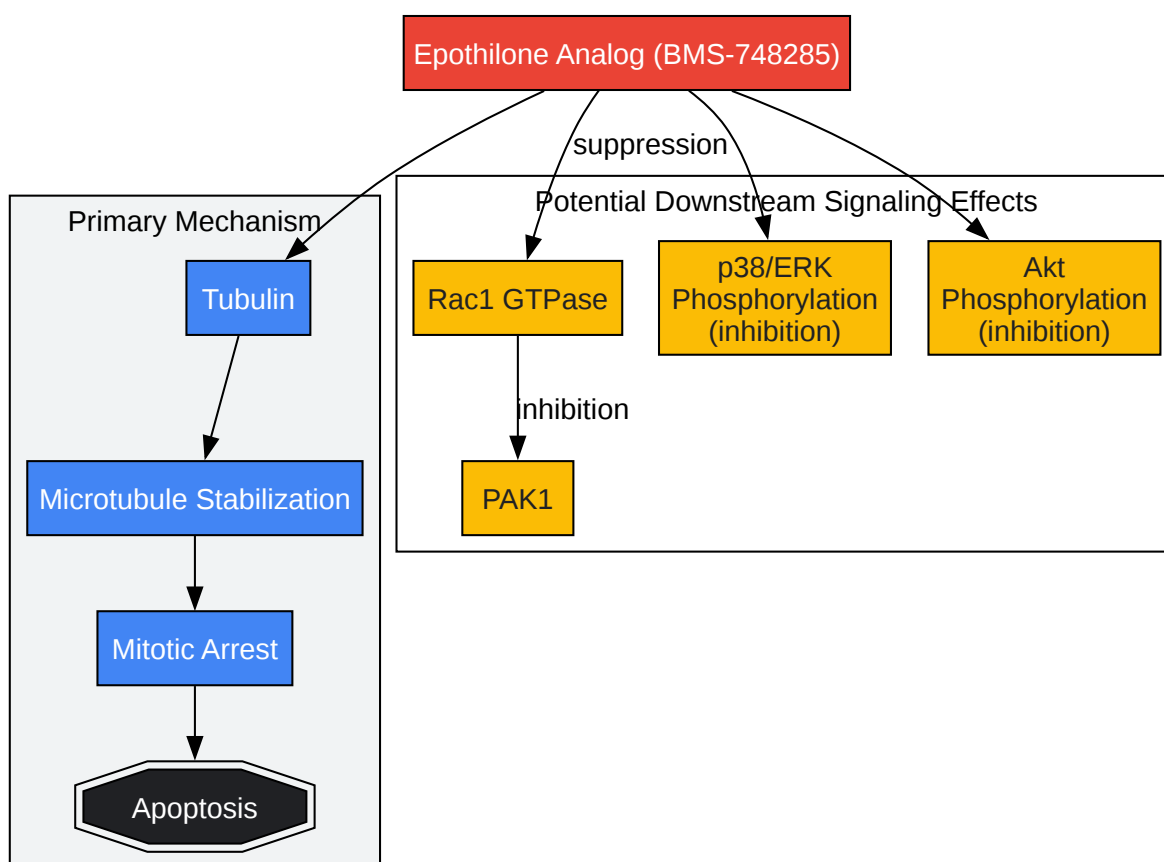
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Epofolate's Mechanism of Action.

The Cytotoxic Payload: An Epothilone Analog

The cytotoxic component of **epofolate**, BMS-748285, is an analog of epothilones, a class of microtubule-stabilizing agents. By binding to tubulin, epothilones promote the polymerization of tubulin into microtubules and inhibit their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and, ultimately, apoptosis.

While the primary mechanism of epothilones is microtubule stabilization, preclinical studies on other novel epothilone analogs suggest a broader impact on cellular signaling. These studies indicate potential effects on pathways involving Rac1 GTPase, PAK1, p38, ERK, and Akt, which are crucial for cell motility, growth, and survival.[2]



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Signaling Pathways Affected by Epothilone Analogs.

Clinical Development and Trial Results

Epofolate was investigated in two parallel multi-institutional first-in-human Phase I/IIa studies in patients with advanced solid tumors. The primary objectives of these studies were to determine the maximum tolerated dose (MTD), safety, and pharmacokinetics of **epofolate**.

Study Design and Patient Population

The clinical trials (including NCT00546247) enrolled patients with advanced, progressive solid tumors for whom standard therapy was not available. A key inclusion criterion was the availability of tumor tissue for analysis.

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References

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